2-tert-butyl-N-piperidin-4-yl-1H-indol-5-amine
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Overview
Description
2-tert-butyl-N-piperidin-4-yl-1H-indol-5-amine is a complex organic compound with a molecular formula of C17H25N3. It is part of the indole family, which is known for its diverse biological activities and applications in medicinal chemistry. The indole nucleus is a significant structure in many natural products and pharmaceuticals due to its ability to interact with various biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The specific conditions and reagents used can vary, but methanesulfonic acid in methanol is often employed for the synthesis of indole derivatives .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Fischer indole synthesis for large-scale operations. This includes the use of continuous flow reactors to improve yield and reduce reaction times. Additionally, the purification process would be streamlined to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-tert-butyl-N-piperidin-4-yl-1H-indol-5-amine can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-diones.
Reduction: Reduction of the indole ring can lead to the formation of indoline derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
Oxidation: Indole-2,3-diones.
Reduction: Indoline derivatives.
Substitution: Halogenated or nitro-substituted indoles.
Scientific Research Applications
2-tert-butyl-N-piperidin-4-yl-1H-indol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-tert-butyl-N-piperidin-4-yl-1H-indol-5-amine involves its interaction with various molecular targets. The indole nucleus can bind to multiple receptors and enzymes, modulating their activity. This compound may exert its effects through pathways involving signal transduction, gene expression, and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
- 2-tert-butyl-N-piperidin-4-yl-1H-indol-3-amine
- 2-tert-butyl-N-piperidin-4-yl-1H-indol-6-amine
- 2-tert-butyl-N-piperidin-4-yl-1H-indol-7-amine
Uniqueness
2-tert-butyl-N-piperidin-4-yl-1H-indol-5-amine is unique due to its specific substitution pattern on the indole ring, which can influence its biological activity and chemical reactivity. The presence of the tert-butyl group provides steric hindrance, affecting the compound’s interaction with biological targets and its overall stability .
Properties
IUPAC Name |
2-tert-butyl-N-piperidin-4-yl-1H-indol-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3/c1-17(2,3)16-11-12-10-14(4-5-15(12)20-16)19-13-6-8-18-9-7-13/h4-5,10-11,13,18-20H,6-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMXLOQJSSNSBNU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(N1)C=CC(=C2)NC3CCNCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30375571 |
Source
|
Record name | 2-tert-butyl-N-piperidin-4-yl-1H-indol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30375571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
397842-07-8 |
Source
|
Record name | 2-tert-butyl-N-piperidin-4-yl-1H-indol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30375571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-tert-Butyl-N-piperidin-4-yl-1H-indol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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